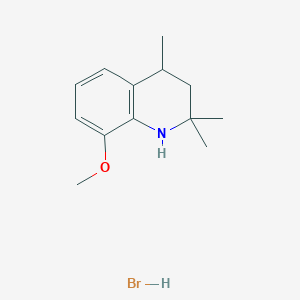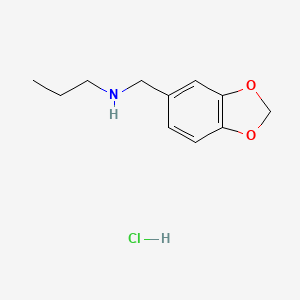amine hydrochloride CAS No. 1158362-43-6](/img/structure/B6319777.png)
[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethoxyphenyl)methyl(2-methylpropyl)amine hydrochloride, also known as 2,4-DMPMA HCl, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, water-soluble, crystalline solid with a molecular weight of 237.7 and a melting point of 148-150°C. It has been used in the past for its analgesic, anti-inflammatory and anti-cancer properties, and more recently for its potential therapeutic effects in the treatment of neurological disorders.
Scientific Research Applications
[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and anti-cancer properties, as well as for its potential therapeutic effects in the treatment of neurological disorders. It has also been used to study the effects of stress on the brain and to investigate the mechanisms of action of certain drugs.
Mechanism of Action
The exact mechanism of action of [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl is not yet fully understood. However, it is believed to act as an agonist at certain serotonin and norepinephrine receptors, which may explain its potential anti-inflammatory and anti-cancer properties. It is also thought to interact with certain enzymes involved in the metabolism of neurotransmitters, which may explain its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of certain neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase and catechol-O-methyltransferase. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl in laboratory experiments has several advantages. It is a water-soluble compound, making it easy to work with in aqueous solutions. It is also non-toxic and relatively inexpensive, making it a cost-effective choice for research. However, it is important to note that the compound is not approved for human consumption, and thus its use in laboratory experiments should be done with caution.
Future Directions
Given its potential therapeutic effects in the treatment of neurological disorders and its anti-inflammatory and anti-cancer properties, there are a number of potential future directions for research on [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl. These include further investigation into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic uses. Additionally, further research could be conducted into its potential toxicity and side effects, as well as its potential interactions with other drugs. Finally, further research could be conducted into its potential use in the treatment of other diseases, such as autoimmune disorders and cancer.
Synthesis Methods
The synthesis of [(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride HCl involves a five-step process. First, 2,4-dimethoxyphenylacetic acid is reacted with 2-methyl-1-propanol in the presence of a base, such as sodium hydroxide, to form the corresponding ester. The ester is then reacted with hydrochloric acid to form the hydrochloride salt of this compound. The resulting product is then purified by recrystallization with methanol and water, and finally dried.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-5-6-12(15-3)7-13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHEHOUPSFSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)



![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)
amine hydrochloride](/img/structure/B6319741.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319782.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)